

"NMDA receptor potentiator-1" chemical structure and properties

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Compound of Interest

Compound Name: NMDA receptor potentiator-1

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An In-Depth Technical Guide on NMDA Receptor Potentiator-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of **NMDA Receptor Potentiator-1**, a selective positive allosteric modulator of NMDA receptors containing the GluN2C or GluN2D subunits.

Chemical Structure and Properties

NMDA Receptor Potentiator-1, also known as Compound 1368, is a potent and selective tool compound for studying the function of GluN2C- and GluN2D-containing NMDA receptors. A closely related and extensively studied analog is CIQ.

Chemical Identifiers:

Compound Name: NMDA Receptor Potentiator-1

• CAS Number: 486427-18-3[1]

Molecular Formula: C26H26CINO5



• SMILES:

 $O=C(N1CCC2=CC(OC)=C(C=C2C1COC3=CC=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl[\underline{1}]$

A closely related analog, CIQ, has the following identifiers:

• Compound Name: CIQ

CAS Number: 486427-17-2

• IUPAC Name: (3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Physicochemical Properties:

The table below summarizes the key physicochemical and pharmacological properties of **NMDA Receptor Potentiator-1** and its analog CIQ.

Property	Value	Reference
Molecular Weight	467.94 g/mol	
Appearance	Solid powder	_
Purity	>98%	_
Solubility	Soluble in DMSO	_
Storage	Store at -20°C	_
IC50 (NR2C)	4 μΜ	[1]
IC50 (NR2D)	5 μΜ	[1]
EC ₅₀ (CIQ at GluN2C/D)	~3 µM	[2][3]
Maximum Potentiation (CIQ)	~2-fold	[2][3]

Mechanism of Action and Signaling Pathway

NMDA Receptor Potentiator-1 acts as a positive allosteric modulator (PAM) at NMDA receptors. Unlike agonists that directly activate the receptor, PAMs bind to a distinct site on the

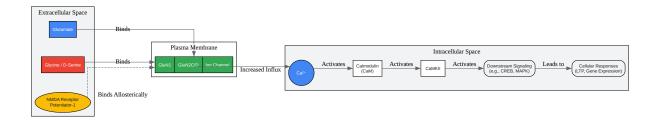


receptor complex and enhance the receptor's response to the endogenous agonists, glutamate and glycine (or D-serine). This compound exhibits selectivity for NMDA receptors containing the GluN2C or GluN2D subunits.[1][2][3]

The potentiation mechanism involves an increase in the channel opening frequency without a significant change in the mean open time or the affinity of the receptor for glutamate or glycine. [2][3] This leads to an overall increase in the influx of Ca²⁺ ions through the NMDA receptor channel upon activation.

The binding of **NMDA Receptor Potentiator-1** is believed to occur at a novel allosteric site, distinct from the agonist binding sites, the ion channel pore, and the binding sites of other known modulators. The specific residues within the GluN2D subunit that are critical for its action have been identified in the M1 transmembrane region and the linker between the N-terminal domain and the agonist-binding domain.[2][3]

Below is a diagram illustrating the signaling pathway of NMDA receptor activation and its potentiation by **NMDA Receptor Potentiator-1**.



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Caption: NMDA Receptor Activation and Potentiation Pathway.



Experimental Protocols

This section details the methodologies for key experiments used to characterize **NMDA Receptor Potentiator-1** and similar compounds.

Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes

This technique is used to study the effect of the compound on recombinant NMDA receptors expressed in Xenopus oocytes.

Protocol:

- Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, B, C, or D) at a 1:1 ratio. Incubate the oocytes for 2-7 days at 18°C.
- Electrophysiological Recording:
 - Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, pH 7.4).
 - $\circ~$ Impale the oocyte with two glass microelectrodes (0.5-5 $M\Omega$ resistance) filled with 3 M KCl.
 - Clamp the membrane potential at a holding potential of -40 mV to -70 mV.
- Drug Application:
 - \circ Apply a saturating concentration of glutamate (e.g., 100 μ M) and glycine (e.g., 30 μ M) to elicit a baseline current.
 - Co-apply NMDA Receptor Potentiator-1 at various concentrations with the agonists to determine its effect on the current amplitude.
 - Wash the oocyte with the recording solution between applications.



 Data Analysis: Measure the peak current amplitude in the presence and absence of the potentiator. Calculate the percentage of potentiation and determine the EC₅₀ value by fitting the concentration-response data to a Hill equation.

Whole-Cell Patch-Clamp Recordings in Brain Slices

This method allows for the study of the compound's effect on native NMDA receptors in a more physiologically relevant context.

Protocol:

- Brain Slice Preparation: Acutely prepare coronal brain slices (e.g., 300 μm thick) from rodents containing the brain region of interest (e.g., subthalamic nucleus for GluN2D-rich neurons).
- Recording Conditions:
 - Submerge the slices in artificial cerebrospinal fluid (aCSF) continuously bubbled with 95%
 O₂ / 5% CO₂. The aCSF typically contains (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26
 NaHCO₃, 1 MgSO₄, 2 CaCl₂, and 10 glucose.
 - Include antagonists for other receptors (e.g., CNQX for AMPA/kainate receptors, picrotoxin for GABA-A receptors) to isolate NMDA receptor currents.
- Patch-Clamp Recording:
 - Visualize neurons using DIC microscopy and perform whole-cell patch-clamp recordings using glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.3).
 - Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channel.
- Synaptic Stimulation and Drug Application:
 - Evoke synaptic NMDA receptor currents by electrical stimulation of afferent fibers.



- Bath-apply NMDA Receptor Potentiator-1 to the slice and measure the change in the amplitude or decay time of the evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
- Data Analysis: Compare the properties of the NMDA EPSCs before, during, and after the application of the potentiator.

In Vivo Behavioral Assessment: Prepulse Inhibition (PPI) Test

The PPI test is used to assess sensorimotor gating, a process that is often deficient in psychiatric disorders like schizophrenia. This test can be used to evaluate the potential therapeutic effects of **NMDA Receptor Potentiator-1**.

Protocol:

- Apparatus: Use a startle response system consisting of a sound-attenuating chamber with a speaker and a motion sensor to detect the animal's startle response.
- Animals: Use adult male mice.
- Procedure:
 - Acclimation: Place the mouse in the startle chamber and allow it to acclimate for a brief period (e.g., 5 minutes) with background white noise.
 - Test Session: The session consists of a series of trials:
 - Pulse-alone trials: A loud acoustic stimulus (the pulse, e.g., 120 dB) is presented to elicit a startle response.
 - Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 74-86 dB) is presented shortly before the pulse (e.g., 100 ms).
 - No-stimulus trials: Only background noise is present.
 - The different trial types are presented in a pseudorandom order.

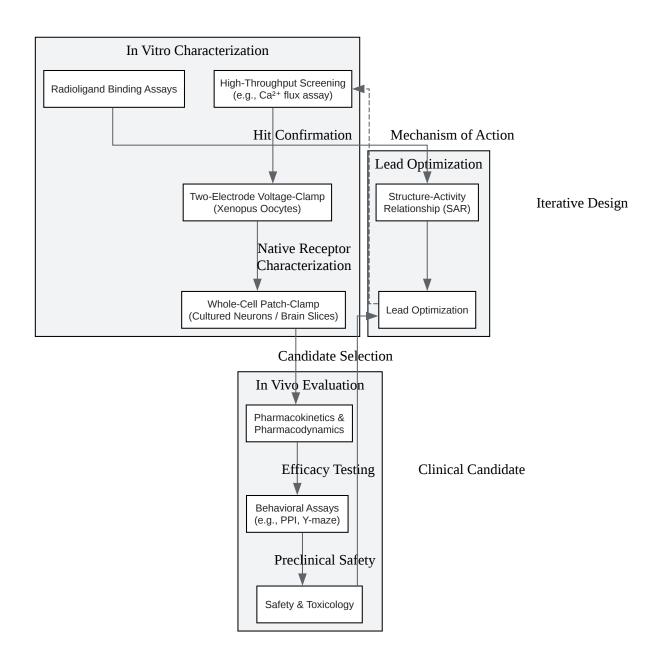


- Drug Administration: Administer NMDA Receptor Potentiator-1 (e.g., via intraperitoneal injection) at a specified time before the test session. Often, a model of psychosis is induced using an NMDA receptor antagonist like MK-801, and the ability of the potentiator to reverse the effects of the antagonist is measured.
- Data Analysis: The startle amplitude is recorded for each trial. Prepulse inhibition is
 calculated as the percentage reduction in the startle response in the prepulse-pulse trials
 compared to the pulse-alone trials: PPI (%) = 100 [(startle amplitude on prepulse-pulse trial
 / startle amplitude on pulse-alone trial) x 100].

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the characterization of a novel NMDA receptor potentiator.





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Caption: Workflow for NMDA Receptor Potentiator Discovery.



This guide provides a foundational understanding of **NMDA Receptor Potentiator-1** for research and drug development professionals. Further investigation into the specific experimental details and the broader therapeutic potential of targeting GluN2C/D subunits is encouraged.

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